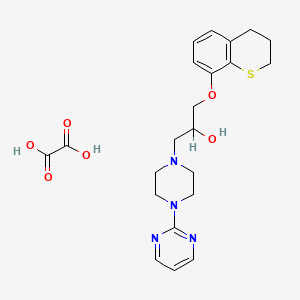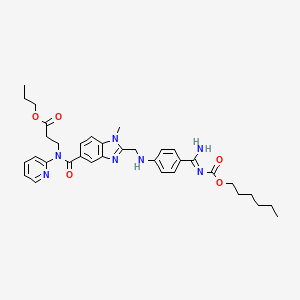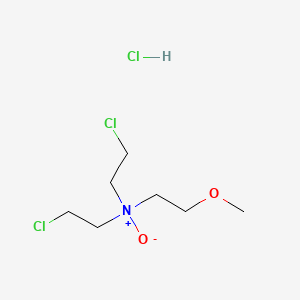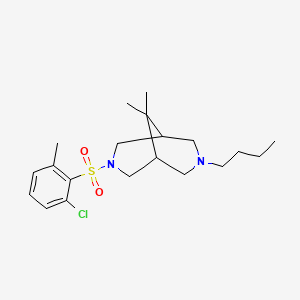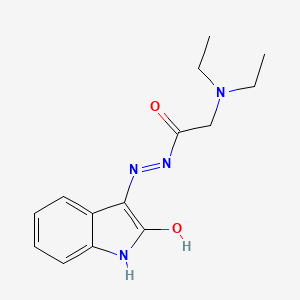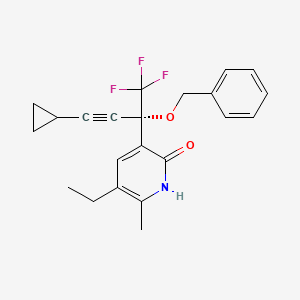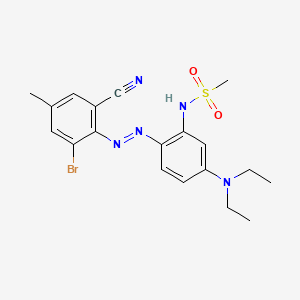
N-(2-((2-Bromo-6-cyano-p-tolyl)azo)-5-(diethylamino)phenyl)methanesulphonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-((2-Bromo-6-cyano-p-tolyl)azo)-5-(diethylamino)phenyl)methanesulphonamide is a complex organic compound known for its unique structural features and diverse applications. This compound is characterized by the presence of a bromo group, a cyano group, and an azo linkage, which contribute to its reactivity and functionality. It is often used in various scientific research fields due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((2-Bromo-6-cyano-p-tolyl)azo)-5-(diethylamino)phenyl)methanesulphonamide typically involves multiple steps:
Diazotization: The process begins with the diazotization of 2-bromo-6-cyano-p-toluidine. This is achieved by treating the amine with sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 5-(diethylamino)phenyl)methanesulphonamide in an alkaline medium. This step forms the azo linkage, resulting in the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2-((2-Bromo-6-cyano-p-tolyl)azo)-5-(diethylamino)phenyl)methanesulphonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, which may reduce the azo group to corresponding amines.
Substitution: The bromo group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles like hydroxide, alkoxide, or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-((2-Bromo-6-cyano-p-tolyl)azo)-5-(diethylamino)phenyl)methanesulphonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Employed in the study of enzyme interactions and as a probe for biological assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2-((2-Bromo-6-cyano-p-tolyl)azo)-5-(diethylamino)phenyl)methanesulphonamide involves its interaction with specific molecular targets. The azo linkage and the presence of electron-withdrawing groups like cyano and bromo contribute to its reactivity. These features enable the compound to interact with enzymes, proteins, and other biomolecules, potentially inhibiting or modifying their activity.
Comparison with Similar Compounds
Similar Compounds
- N-(2-((2-Bromo-4-nitro-p-tolyl)azo)-5-(diethylamino)phenyl)methanesulphonamide
- N-(2-((2-Chloro-6-cyano-p-tolyl)azo)-5-(diethylamino)phenyl)methanesulphonamide
Uniqueness
Compared to similar compounds, N-(2-((2-Bromo-6-cyano-p-tolyl)azo)-5-(diethylamino)phenyl)methanesulphonamide is unique due to the specific combination of bromo and cyano groups, which enhance its reactivity and potential applications. The presence of the diethylamino group also contributes to its solubility and interaction with biological systems.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features
Properties
CAS No. |
83249-53-0 |
|---|---|
Molecular Formula |
C19H22BrN5O2S |
Molecular Weight |
464.4 g/mol |
IUPAC Name |
N-[2-[(2-bromo-6-cyano-4-methylphenyl)diazenyl]-5-(diethylamino)phenyl]methanesulfonamide |
InChI |
InChI=1S/C19H22BrN5O2S/c1-5-25(6-2)15-7-8-17(18(11-15)24-28(4,26)27)22-23-19-14(12-21)9-13(3)10-16(19)20/h7-11,24H,5-6H2,1-4H3 |
InChI Key |
NEAZAYQFKUEDAZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)N=NC2=C(C=C(C=C2Br)C)C#N)NS(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



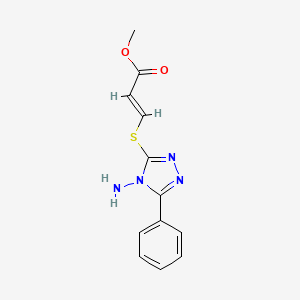
![4-[[4-[[4-[[5-[[5-[(4,6-disulfonaphthalen-1-yl)carbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1H-pyrrol-3-yl]carbamoylamino]-1H-pyrrole-2-carbonyl]amino]-1-methylpyrrole-2-carbonyl]amino]naphthalene-1,7-disulfonic acid](/img/structure/B12763003.png)
